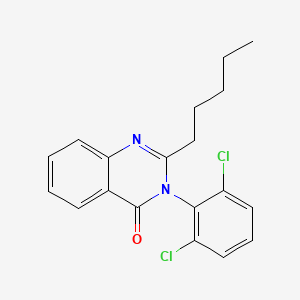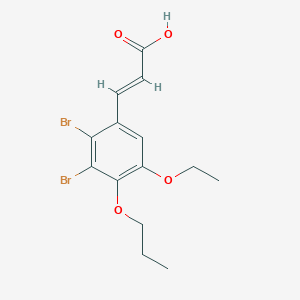
3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one is a synthetic organic compound characterized by a quinazolinone core substituted with a 2,6-dichlorophenyl group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution with 2,6-Dichlorophenyl Group: The introduction of the 2,6-dichlorophenyl group is usually achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of the quinazolinone core with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Addition of Pentyl Chain: The pentyl chain can be introduced via alkylation reactions using pentyl halides (e.g., pentyl bromide) in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the quinazolinone core or the chlorophenyl group, potentially yielding amines or dechlorinated products.
Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitutions on the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, dechlorinated derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them valuable in drug discovery and development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the dichlorophenyl group and the quinazolinone core can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichlorophenyl)-2-methylquinazolin-4-one: Similar structure but with a methyl group instead of a pentyl chain.
3-(2,6-Dichlorophenyl)-2-ethylquinazolin-4-one: Contains an ethyl group instead of a pentyl chain.
3-(2,6-Dichlorophenyl)-2-propylquinazolin-4-one: Features a propyl group in place of the pentyl chain.
Uniqueness
3-(2,6-Dichlorophenyl)-2-pentylquinazolin-4-one is unique due to its longer alkyl chain, which can influence its lipophilicity, solubility, and overall biological activity. This makes it distinct from its shorter-chain analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C19H18Cl2N2O |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-2-pentylquinazolin-4-one |
InChI |
InChI=1S/C19H18Cl2N2O/c1-2-3-4-12-17-22-16-11-6-5-8-13(16)19(24)23(17)18-14(20)9-7-10-15(18)21/h5-11H,2-4,12H2,1H3 |
InChI Key |
XZWDVXZRWHVUPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10873539.png)
![{3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophen-2-yl}(morpholin-4-yl)methanone](/img/structure/B10873542.png)
![Benzene, 1-[[2-chloro-2-(4-methylphenyl)ethyl]thio]-2,4-dinitro-](/img/structure/B10873551.png)
![(2E)-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10873554.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10873556.png)
![8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B10873561.png)
![2-[(2-Methoxyphenyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B10873576.png)
![4-(4-chlorophenyl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10873592.png)
![N-(4-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10873595.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10873600.png)

![(4Z)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873608.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10873612.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methylquinoxaline](/img/structure/B10873617.png)
